molecular formula C7H15NO B3191498 n-(2-Methylbutyl)acetamide CAS No. 54824-90-7

n-(2-Methylbutyl)acetamide

Cat. No.: B3191498
CAS No.: 54824-90-7
M. Wt: 129.2 g/mol
InChI Key: UBERLXYRZNEDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-(2-Methylbutyl)acetamide is a chemical compound of interest in scientific research, particularly in the field of chemical ecology and entomology. It has been identified as a component in the rectal gland secretions of male Bactrocera kraussi fruit flies, suggesting a potential role as a pheromone or semiochemical in their mating systems . Researchers can utilize this compound to study insect communication, mating behaviors, and for the development of species-specific attractants or disruptants for pest management strategies . When working with this compound, researchers should be aware that the efficiency of sampling and analysis techniques, such as the choice of solvent or adsorbent material, can introduce biases and affect the detection and quantification of this and related amides in volatile blends . This product is intended for research purposes only and is not for diagnostic or therapeutic uses. It must not be administered to humans or animals. Basic Identifiers: IUPAC Standard InChIKey: UBERLXYRZNEDEB-UHFFFAOYSA-N Molecular Formula: C 7 H 15 NO Molecular Weight: 129.2001 g/mol

Properties

CAS No.

54824-90-7

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

N-(2-methylbutyl)acetamide

InChI

InChI=1S/C7H15NO/c1-4-6(2)5-8-7(3)9/h6H,4-5H2,1-3H3,(H,8,9)

InChI Key

UBERLXYRZNEDEB-UHFFFAOYSA-N

SMILES

CCC(C)CNC(=O)C

Canonical SMILES

CCC(C)CNC(=O)C

Other CAS No.

54824-90-7

Origin of Product

United States

Advanced Methodologies for N 2 Methylbutyl Acetamide Synthesis and Derivatization

Established Synthetic Pathways and Mechanistic Elucidation

The most direct and widely employed method for synthesizing N-(2-Methylbutyl)acetamide is the acylation of the primary amine, 2-methylbutylamine (B1361350), with an acetylating agent. Acetic anhydride (B1165640) is a common and effective reagent for this transformation due to its high reactivity and the straightforward nature of the reaction.

Acylation Reactions of 2-Methylbutylamine with Acetic Anhydride

The reaction between 2-methylbutylamine and acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate (B1210297) ion—a stable leaving group—to form a protonated amide. A second molecule of the amine or another base present in the reaction mixture then deprotonates the nitrogen, yielding the final this compound product and an ammonium (B1175870) acetate salt.

2 CH₃CH₂CH(CH₃)CH₂NH₂ + (CH₃CO)₂O → CH₃CH₂CH(CH₃)CH₂NHCOCH₃ + CH₃CH₂CH(CH₃)CH₂NH₃⁺ CH₃COO⁻

This reaction is typically rapid and exothermic. libretexts.org While acyl chlorides can also be used, acetic anhydride is often preferred as it is less volatile and corrosive, and the byproduct, acetic acid, is less hazardous than hydrogen chloride. ias.ac.in

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic data for the specific synthesis of this compound are not extensively documented in publicly accessible literature. However, the reaction kinetics can be understood by examining studies on similar aliphatic primary amines. The acylation of primary amines with acetic anhydride is generally a fast reaction. The reaction typically follows second-order kinetics, being first order with respect to the amine and first order with respect to the anhydride.

Thermodynamic parameters for the reaction are characterized by a negative Gibbs free energy (ΔG), indicating a spontaneous process driven by a highly favorable enthalpy change (ΔH) from the formation of the stable amide bond. The formation of the amide C-N bond and the C=O double bond in the byproduct acetic acid (after proton transfer) is energetically favorable.

To illustrate the typical kinetic parameters for this class of reaction, the following table presents representative data for the acylation of a related primary amine.

ParameterRepresentative ValueConditions
Reaction Order Second-Order Overall (First order in amine, first order in anhydride)Aprotic Solvent, 25 °C
Rate Constant (k) 10⁻² - 10¹ M⁻¹s⁻¹Dependent on solvent and temperature
Activation Energy (Ea) 30 - 60 kJ/molUncatalyzed reaction
Enthalpy of Reaction (ΔH) -40 to -80 kJ/molExothermic
Gibbs Free Energy (ΔG) < 0 kJ/molSpontaneous

Note: These are generalized, representative values for the acylation of primary aliphatic amines and are intended for illustrative purposes. Specific experimental values for this compound may vary.

Optimization Strategies for Reaction Efficiency and Scalability

Optimizing the synthesis of this compound involves manipulating several key parameters to maximize yield, purity, and throughput while minimizing cost and waste.

Stoichiometry: Using a slight excess of the amine can ensure the complete consumption of the more expensive acetic anhydride and can also serve as the base to neutralize the acetic acid byproduct. However, for scalability, using an inexpensive base like sodium bicarbonate or triethylamine (B128534) is often more economical and simplifies purification. ias.ac.in

Temperature Control: The reaction is exothermic, so for large-scale synthesis, effective temperature control is crucial to prevent side reactions and ensure safety. The reaction is often initiated at a lower temperature (e.g., 0-10 °C) and then allowed to warm to room temperature.

Solvent Selection: While the reaction can be run neat (without a solvent), especially on smaller scales, the use of a solvent can aid in temperature control and handling. nih.gov Aprotic solvents like dichloromethane, ethyl acetate, or tetrahydrofuran (B95107) are commonly used. The choice of solvent can influence reaction rates and facilitate product isolation.

Work-up and Purification: The work-up typically involves an aqueous wash to remove the acetate salt and any unreacted starting materials. An acidic wash can remove excess amine, while a basic wash can remove any remaining acetic acid. The final product is then isolated by solvent evaporation and can be further purified by distillation or recrystallization if necessary.

For industrial-scale production, transitioning to a continuous-flow reactor can offer significant advantages in terms of safety, consistency, and scalability over traditional batch processing. researchgate.netnih.gov

ParameterStrategyRationaleExpected Outcome
Reactant Ratio Use 1.0-1.1 equivalents of acetic anhydride to 2.0 equivalents of amine.Ensures complete acylation; excess amine acts as a base.High conversion of anhydride.
Alternative Base Use 1.0 equivalent of amine, 1.1 equivalents of anhydride, and 1.2 equivalents of an external base (e.g., triethylamine).Economical on a large scale; simplifies purification of the product from the starting amine.Improved atom economy and easier work-up.
Temperature Maintain reaction temperature at 0-25 °C.Controls exothermic reaction, minimizes side products.Higher purity of the crude product.
Solvent Perform reaction neat or in a suitable aprotic solvent.Neat conditions are solvent-free (green); solvents aid in heat transfer and processing.High reaction concentration; improved process control.
Purification Aqueous acid/base wash followed by solvent evaporation.Removes byproducts and unreacted starting materials efficiently.High purity (>95%) of this compound.

Innovations in Amide Bond Formation Relevant to this compound Scaffolds

While the reaction with acetic anhydride is robust, modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. These innovations are directly applicable to the synthesis of this compound and its derivatives.

Application of Green Chemistry Principles in N-Acylation Protocols

Green chemistry aims to reduce the environmental impact of chemical processes. Several strategies can be applied to the N-acylation of 2-methylbutylamine.

Alternative Solvents: Water is an ideal green solvent. N-acylation of amines with anhydrides can be performed efficiently in water or brine, often without the need for any added catalyst. ias.ac.innih.gov This approach eliminates the use of volatile organic compounds (VOCs).

Solvent-Free Reactions: Conducting the reaction neat, by simply mixing 2-methylbutylamine and acetic anhydride at room temperature, represents the simplest approach. nih.gov This method maximizes the reaction concentration and eliminates solvent waste entirely.

Alternative Acylating Agents: Research has explored using less hazardous acylating agents. For instance, ethyl acetate can be used as both the solvent and the acetyl source in the presence of a suitable catalyst, producing ethanol (B145695) as the only byproduct.

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner reaction profiles. nih.gov

Catalytic Approaches for Enhanced Selectivity and Mild Reaction Conditions

The development of catalytic methods for amide synthesis is a key area of research, aiming to replace stoichiometric reagents with more efficient and selective catalysts.

Lewis Acid Catalysis: Non-toxic and inexpensive Lewis acids, such as alumina (B75360) (Al₂O₃), can catalyze the acetylation of amines. researchgate.netnih.gov In one innovative approach, acetonitrile (B52724) serves as the acetylating agent in a continuous-flow system with an alumina catalyst, providing a safer alternative to acetic anhydride. researchgate.netnih.gov

Brønsted Acid Catalysis: Simple organic acids, including acetic acid itself, can catalyze the acylation of amines using esters as the acyl source. This method avoids the use of highly reactive anhydrides or acyl chlorides.

These catalytic systems operate under milder conditions, often show high selectivity for N-acylation over O-acylation (in substrates containing hydroxyl groups), and reduce the generation of waste associated with stoichiometric activating agents. The application of these catalytic methods to the synthesis of this compound can lead to more sustainable and economically viable production processes.

Stereoselective Synthesis of Enantiopure this compound and Analogues

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and chemical biology. For this compound, the stereocenter in the 2-methylbutyl moiety necessitates stereoselective synthetic strategies to obtain the individual (R)- and (S)-enantiomers. Key methodologies for achieving this include enzymatic kinetic resolution and the use of chiral auxiliaries.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. In the context of this compound synthesis, this can be achieved by the enantioselective acylation of racemic 2-methylbutylamine using a lipase (B570770) enzyme. Lipases are widely used in organic synthesis due to their stability in organic solvents, broad substrate scope, and high enantioselectivity mdpi.com.

The process involves reacting racemic 2-methylbutylamine with an acyl donor, such as ethyl acetate, in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer of the amine at a much faster rate than the other. This results in a mixture of one enantiomer of this compound and the unreacted, enantiomerically enriched opposite enantiomer of 2-methylbutylamine, which can then be separated. The unreacted amine can subsequently be acylated in a separate step to afford the other enantiomer of the target amide. The efficiency of the resolution is determined by the enantiomeric ratio (E), with higher E values indicating better separation.

Chiral Auxiliary-Mediated Synthesis

Another established strategy for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

For the synthesis of enantiopure this compound, a common approach would involve the acylation of a chiral auxiliary, such as an Evans oxazolidinone, with an acetyl group. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. Subsequent alkylation of this enolate with a 2-methylbutyl halide would proceed with high diastereoselectivity, controlled by the steric hindrance of the chiral auxiliary. The newly formed stereocenter in the 2-methylbutyl group is thus established in a predictable manner. Finally, the chiral auxiliary is cleaved from the product, typically via hydrolysis or reduction, to yield the desired enantiopure this compound. The predictability and high diastereoselectivities often achieved make this a robust method for obtaining enantiomerically pure compounds.

Systematic Synthesis of this compound Derivatives and Structural Analogues

The systematic synthesis of derivatives and structural analogues of a lead compound is a critical process in drug discovery, aimed at exploring the structure-activity relationship (SAR) and optimizing pharmacokinetic and pharmacodynamic properties. For this compound, this involves the strategic modification of its core structure to generate a library of related compounds for biological screening.

Design Principles for Scaffold Modification and Functionalization

The design of derivative libraries is guided by several key principles in medicinal chemistry, including scaffold hopping and bioisosteric replacement. These strategies aim to explore new chemical space while retaining the essential interactions with the biological target.

Scaffold Hopping

Scaffold hopping involves the replacement of the central core structure (the scaffold) of a molecule with a topologically different one, while maintaining the spatial arrangement of key functional groups responsible for biological activity uniroma1.itnih.gov. This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADMET profiles, or novel intellectual property. For this compound, the acetamide (B32628) core could be replaced with other scaffolds that can present the 2-methylbutyl group and the acetyl methyl group in a similar orientation. Examples of potential scaffold hops could include five- or six-membered heterocycles.

Bioisosteric Replacement

Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity nih.govufrj.brcambridgemedchemconsulting.com. This can be used to address issues such as metabolic instability, toxicity, or poor solubility. In the case of this compound, several bioisosteric replacements could be envisioned. The amide bond, for example, is susceptible to hydrolysis by amidases. It could be replaced with more stable isosteres such as a thioamide, a selenoamide, or a urea (B33335) linkage to improve metabolic stability nih.gov. The 2-methylbutyl group could also be replaced with other alkyl or cycloalkyl groups of similar size and lipophilicity to probe the binding pocket of a target receptor.

Exploration of Diverse Reaction Chemistries for Derivative Generation

A wide array of modern synthetic methodologies can be employed to generate a diverse library of this compound derivatives. These reactions offer efficiency, modularity, and the ability to introduce a variety of functional groups.

Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants are combined in a single step to form a product that contains portions of all the starting materials, are highly efficient for generating molecular diversity nih.govmdpi.comresearchgate.net. The Ugi four-component reaction (Ugi-4CR) is a prominent example and is well-suited for the synthesis of N-acyl amino acid amide derivatives nih.gov. A library of analogues of this compound could be rapidly synthesized by reacting 2-methylbutylamine, acetic acid, a diverse set of aldehydes or ketones, and a variety of isocyanides. This approach allows for the systematic variation of the substituents around the core amide structure in a single, atom-economical step.

Late-Stage Functionalization via C-H Activation

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis, which can rapidly generate analogues without the need for de novo synthesis nih.govresearchgate.netnih.govchimia.ch. C-H activation has emerged as a powerful tool for LSF, as it allows for the direct conversion of typically unreactive C-H bonds into new C-C, C-N, or C-O bonds rsc.orgsigmaaldrich.com. For this compound, C-H activation could be used to functionalize the 2-methylbutyl side chain at various positions, introducing groups such as aryl, alkyl, or heteroatom-containing moieties. This would allow for the exploration of SAR related to the substitution pattern on the N-alkyl group.

Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions researchgate.netresearchgate.netsigmaaldrich.com. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates. In the context of this compound derivatization, photoredox catalysis could be employed for various transformations, including the decarboxylative alkylation of the amide nitrogen with N-hydroxyphthalimide esters of carboxylic acids, or the functionalization of the alkyl side chain nih.gov. The mild reaction conditions and high functional group tolerance make this an attractive method for the late-stage modification of complex molecules.

Sophisticated Spectroscopic and Structural Elucidation Techniques for N 2 Methylbutyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules like N-(2-Methylbutyl)acetamide. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) Applications for Amide Structural Characterization

Proton NMR (¹H NMR) spectroscopy is a powerful technique for identifying the various proton environments within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals for each unique proton, characterized by its chemical shift (δ), multiplicity, and integration. The amide proton (N-H) typically appears as a broad signal due to quadrupole broadening and chemical exchange, with its chemical shift being highly dependent on solvent and concentration. The protons of the acetyl group (CH₃) resonate as a sharp singlet, while the protons of the 2-methylbutyl group exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons.

The diastereotopic nature of the methylene (B1212753) protons (N-CH₂) adjacent to the chiral center results in their chemical and magnetic non-equivalence, leading to complex multiplets. The methine proton (-CH) and the other protons of the butyl chain also show characteristic multiplicities that are invaluable for structural assignment.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Note: Predicted values are based on standard chemical shift correlations and may vary based on solvent and experimental conditions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (acetyl)1.9 - 2.1Singlet (s)3H
N-H (amide)5.5 - 8.0Broad Singlet (br s)1H
N-CH₂3.0 - 3.3Multiplet (m)2H
-CH(CH₃)-1.6 - 1.8Multiplet (m)1H
-CH₂-CH₃1.1 - 1.4Multiplet (m)2H
-CH(CH₃)-0.8 - 1.0Doublet (d)3H
-CH₂-CH₃0.8 - 1.0Triplet (t)3H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its electronic environment. The carbonyl carbon (C=O) of the amide group is characteristically deshielded and appears at the downfield end of the spectrum (typically 170-175 ppm). The carbons of the alkyl chain resonate in the upfield region of the spectrum. The chemical shifts can be predicted based on empirical data for similar functional groups and structures. libretexts.org

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Note: Predicted values are based on standard chemical shift correlations and may vary based on solvent and experimental conditions.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (amide)170 - 175
CH₃ (acetyl)20 - 25
N-CH₂45 - 50
-CH(CH₃)-35 - 40
-CH₂-CH₃25 - 30
-CH(CH₃)-15 - 20
-CH₂-CH₃10 - 15

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the N-CH₂ protons and the -CH methine proton, which in turn would show a correlation to the adjacent -CH₂- protons and the methyl protons of the chiral center. This allows for the unambiguous tracing of the proton-proton connectivity through the entire 2-methylbutyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This provides a direct link between the ¹H and ¹³C NMR assignments. For instance, the proton signal assigned to the acetyl methyl group would show a cross-peak with the corresponding carbon signal in the ¹³C spectrum. This is a highly sensitive technique for confirming C-H one-bond connectivities. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu This is particularly useful for connecting different parts of the molecule that are not directly bonded. Key HMBC correlations for this compound would include:

A correlation between the acetyl methyl protons and the carbonyl carbon.

Correlations between the N-H proton and the carbonyl carbon, as well as the N-CH₂ carbon.

Correlations between the N-CH₂ protons and the carbonyl carbon, confirming the N-acylation site. youtube.com

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the constitution and connectivity of this compound. science.gov

Mass Spectrometry (MS) Approaches for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry: EI is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and extensive fragmentation. libretexts.org The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight (129.20 u). The fragmentation pattern of amides in EI-MS is often characterized by specific cleavage pathways. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. For this compound, this could lead to the loss of a propyl radical to form a characteristic iminium ion.

McLafferty Rearrangement: Primary amides can exhibit a base peak resulting from the McLafferty rearrangement. libretexts.org This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond.

Amide Bond Cleavage: Cleavage of the amide bond can result in the formation of an acylium ion ([CH₃CO]⁺, m/z 43) and an amine fragment.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
129[C₇H₁₅NO]⁺·Molecular Ion (M⁺·)
114[C₆H₁₂NO]⁺Loss of CH₃ radical
86[C₄H₈NO]⁺Alpha-cleavage (loss of C₃H₇ radical)
72[C₄H₁₀N]⁺Cleavage of C-N bond
59[C₂H₅NO]⁺·McLafferty Rearrangement
43[C₂H₃O]⁺Acylium ion from amide bond cleavage

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules. nih.govnih.gov It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. semanticscholar.org For this compound, the ESI mass spectrum in positive ion mode would be expected to show a prominent peak at m/z 130.2, corresponding to the protonated molecule [C₇H₁₅NO + H]⁺. This technique is highly valuable for accurate molecular weight determination. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Assignments

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion generated by ESI) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govmdpi.com This provides detailed information about the connectivity and substructures within the molecule.

For the [M+H]⁺ ion of this compound (m/z 130.2), MS/MS analysis would likely reveal fragmentation pathways involving:

Loss of Water: A common fragmentation for protonated species, leading to an ion at m/z 112.2.

Loss of the Acetyl Group: Cleavage of the amide bond could lead to the formation of the protonated amine fragment.

Fragmentation of the Alkyl Chain: Stepwise loss of neutral fragments from the 2-methylbutyl side chain, providing confirmation of its structure.

By analyzing the masses of the product ions, the fragmentation pathways can be elucidated, providing unequivocal confirmation of the structure of this compound.

Quantitative Methodologies for Trace Analysis in Complex Matrices

The detection and quantification of this compound at trace levels within complex matrices, such as in pharmaceutical drug substances or environmental samples, necessitate highly sensitive and selective analytical techniques. Gas chromatography (GC) and Gas chromatography-Mass spectrometry (GC-MS) are powerful tools for this purpose. researchgate.net Methodologies developed for similar short-chain amides, like acetamide (B32628), can be adapted for this compound. These methods are crucial as related amide compounds can be considered potential genotoxic impurities that must be controlled in drug substances based on the established Threshold of Toxicological Concern (TTC). researchgate.net

A typical approach involves developing a GC method with a specific capillary column, such as a DB-624 or CP-SIL 5CB, to achieve chromatographic separation from the matrix components. researchgate.net Validation of such methods is performed according to ICH Q2(R1) guidelines, ensuring linearity, precision, accuracy, and robustness. researchgate.net For instance, validation studies for acetamide have demonstrated method precision with a relative standard deviation (%RSD) of less than 15% and recovery rates between 70% and 130% across various TTC levels. researchgate.net The use of an external standard method in both GC with a flame ionization detector (FID) and GC-MS provides an orthogonal approach, enhancing the reliability of the quantitative results. researchgate.net

Table 1: Example Parameters for GC-Based Trace Analysis of Amides

ParameterDescriptionExample Value/ConditionReference
TechniqueGas Chromatography (GC), GC-Mass Spectrometry (GC-MS)External Standard Method researchgate.net
ColumnCapillary column for polar compoundsDB-624, 30 m, 0.32 mm ID, 1.0 µm film researchgate.net
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)- researchgate.net
Validation Metric: Precision (%RSD)Repeatability of measurements<15% researchgate.net
Validation Metric: Accuracy (% Recovery)Closeness to the true value70-130% researchgate.net

Vibrational Spectroscopy for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular structure, functional groups, and conformational properties of amides like this compound.

FTIR spectroscopy is a fundamental technique for the characterization of amides, offering a detailed fingerprint of the molecule's vibrational modes. The infrared spectrum of a secondary amide like this compound is dominated by several characteristic absorption bands, known as amide bands. leibniz-fli.deacs.org

The Amide I band, appearing in the 1600–1700 cm⁻¹ region, is the most intense absorption band for amides and is primarily associated with the C=O stretching vibration (70-85%). leibniz-fli.deresearchgate.net Its precise frequency is highly sensitive to the backbone conformation and hydrogen bonding patterns. leibniz-fli.de The Amide II band, found between 1510 cm⁻¹ and 1580 cm⁻¹, is more complex, resulting from the coupling of the N-H in-plane bending vibration (40-60%) and the C-N stretching vibration (18-40%). leibniz-fli.de The Amide III band is a very complex band located in the 1250–1350 cm⁻¹ region. acs.orgresearchgate.net Additionally, the N-H stretching vibration gives rise to the Amide A band, typically observed between 3225 and 3280 cm⁻¹ when the N-H group is involved in hydrogen bonding. leibniz-fli.de The analysis of these bands, particularly Amide I and Amide II, can be used to study the secondary structure and intermolecular interactions of amide-containing compounds. nih.gov

Table 2: Characteristic FTIR Bands for Secondary Amides

Amide BandApproximate Wavenumber (cm⁻¹)Primary Vibrational Mode ContributionReference
Amide A~3300 (H-bonded)N-H Stretch leibniz-fli.de
Amide I1600 - 1700C=O Stretch (~80%) leibniz-fli.debio-structure.com
Amide II1510 - 1580N-H Bend (~60%) + C-N Stretch (~40%) leibniz-fli.debio-structure.com
Amide III1250 - 1350C-N Stretch + N-H Bend (Complex) acs.orgresearchgate.netbio-structure.com

Raman spectroscopy serves as a powerful complementary technique to FTIR for analyzing the vibrational modes of this compound. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The correlation between Raman band frequency and molecular structure arises from factors like hydrogen bonding, which differs in various conformations. bio-structure.com

For secondary amides, the key amide bands are also observable in the Raman spectrum. The Amide I band (primarily C=O stretch) is typically found near 1650 cm⁻¹, while the Amide III band (C-N stretch and N-H bend) is located near 1300 cm⁻¹. bio-structure.com The Amide II band, however, is often very weak in non-resonance Raman spectra. nih.gov Raman spectroscopy can be particularly advantageous for studying aqueous solutions due to the weak Raman scattering of water, which can interfere with FTIR measurements. Furthermore, UV resonance Raman spectroscopy, by exciting into the amide π→π* transitions, can selectively enhance the amide vibrations, providing a sensitive probe for conformational analysis. nih.govpitt.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal data on molecular geometry, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for the unambiguous structural elucidation of crystalline compounds at the atomic level. mdpi.com For a chiral molecule like this compound, SCXRD is the gold standard for determining its absolute configuration, provided a suitable single crystal can be grown. reddit.com The technique provides precise measurements of unit cell dimensions, bond lengths, bond angles, and torsional angles. carleton.edu

Analysis of related chiral amide structures reveals how molecules pack in the crystal lattice, often stabilized by networks of intermolecular hydrogen bonds, such as C—H···O interactions. nih.gov For instance, in the structure of N-Methyl-N-(2-methylphenyl)acetamide, molecules are stacked and linked by such hydrogen bonds to form a three-dimensional network. nih.gov This detailed structural information is crucial for understanding structure-property relationships. mdpi.com While tautomerism is possible in amides, crystallographic studies can confirm the dominant tautomeric form present in the solid state.

Table 3: Typical Information Obtained from Single-Crystal X-ray Diffraction of a Related Amide (N-(2-Methylphenyl)acetamide)

ParameterExample DataReference
Chemical FormulaC₉H₁₁NO researchgate.net
Crystal SystemOrthorhombic researchgate.net
Space GroupPbca researchgate.net
Unit Cell Dimensions (Å)a=8.9608, b=12.4784, c=15.012 researchgate.net
Key Structural FeatureConformation of N-H bond is anti to the ortho-methyl group researchgate.net
Intermolecular InteractionsHydrogen bonding stabilizes the crystal structure nih.gov

Powder X-ray diffraction (PXRD) is a primary analytical tool for the screening and characterization of crystalline polymorphs—different crystal forms of the same compound. researchgate.net Polymorphism is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties, including solubility and stability. researchgate.net

PXRD provides a unique "fingerprint" for each crystalline phase based on the positions and intensities of the diffraction peaks. americanpharmaceuticalreview.comrigaku.com In a polymorph screen, a compound is subjected to various crystallization conditions (e.g., different solvents, temperatures, pressures) to induce the formation of different solid forms. americanpharmaceuticalreview.com PXRD is then used to analyze the resulting solids. The appearance of a new diffraction pattern, with different peak positions and/or intensities compared to known forms, indicates the discovery of a new polymorph. researchgate.netamericanpharmaceuticalreview.com This technique is essential for identifying the most stable polymorphic form of a substance and for quality control during manufacturing to ensure phase purity. rigaku.comrigaku.com

Advanced Chromatographic Separation and Detection Methodologies

The precise identification and quantification of this compound in various matrices rely on sophisticated analytical techniques. Chromatographic methods, particularly when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for rigorous structural elucidation and trace-level detection. The choice of methodology is dictated by the analyte's physicochemical properties and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography-mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds such as this compound. impactfactor.org The method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. impactfactor.org Method development involves optimizing various parameters to achieve efficient separation and sensitive detection.

A typical GC-MS method for this compound begins with the selection of an appropriate capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS), is often suitable for separating alkyl amides. atlantis-press.comd-nb.info The gas chromatograph's operating conditions must be carefully tuned, including the injector temperature, oven temperature program, and carrier gas flow rate, to ensure good peak shape and resolution. google.cometamu.edu The mass spectrometer detector identifies compounds by fragmenting the eluted molecules and separating the resulting ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. researchgate.netresearchgate.net

The table below outlines typical parameters for a GC-MS method developed for the analysis of short-chain amides.

ParameterTypical SettingPurpose
Gas Chromatograph Agilent 7890B or similarSeparates volatile compounds from a mixture.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Stationary phase for separating compounds based on polarity and boiling point. atlantis-press.com
Carrier Gas Helium (>99.999% purity)Mobile phase to carry the sample through the column. bre.com
Flow Rate 1.0 - 1.5 mL/min (constant flow)Ensures reproducible retention times. google.com
Injection Mode Splitless or Split (e.g., 10:1)Introduces the sample onto the column; splitless for trace analysis, split for higher concentrations. nih.gov
Injection Volume 1 µLStandard volume for sample introduction. atlantis-press.com
Injector Temperature 250 °CEnsures rapid volatilization of the sample. google.com
Oven Program Initial 50-60°C, ramp at 10-20°C/min to 280-290°CSeparates compounds based on their boiling points. atlantis-press.comuea.ac.uk
Mass Spectrometer Agilent 5977B or similarDetects and identifies separated compounds.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns. uea.ac.uk
Mass Range m/z 40-400Range of mass-to-charge ratios scanned to capture the parent ion and key fragments.
Detector Mode Scan or Selected Ion Monitoring (SIM)Scan mode is used for qualitative identification; SIM is used for quantitative analysis with higher sensitivity. nih.gov

Method validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose. scispace.com Validation confirms the method's specificity, linearity, accuracy, precision, and sensitivity. impactfactor.org Key validation parameters are summarized in the following table.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis and comparison with a reference standard's retention time and mass spectrum.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.995 over a defined concentration range. google.com
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for spiked samples. google.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 15%. google.comresearchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; demonstrated accuracy and precision. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Less Volatile Analogues

While GC-MS is ideal for this compound, its analogues with higher molecular weights, increased polarity, or lower thermal stability are not amenable to gas chromatography. libretexts.org For these less volatile compounds, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the technique of choice. rsc.orgnih.gov LC-MS is highly suited for analyzing a wide range of non-volatile molecules in complex matrices. oup.com

In LC-MS, separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. nih.gov Reversed-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), is the most common mode for separating amide-containing compounds. nih.gov The addition of modifiers like formic acid to the mobile phase aids in protonation and improves peak shape and ionization efficiency. rsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecules with minimal fragmentation, making it ideal for determining the molecular weight of less volatile amide analogues. oup.com

ParameterTypical SettingPurpose
Liquid Chromatograph Agilent 1290 Infinity II or similarSeparates compounds in the liquid phase.
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Stationary phase for separating compounds based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidThe organic component of the mobile phase. nih.gov
Gradient Elution e.g., 5% B to 95% B over 10-15 minutesVaries the mobile phase composition to elute compounds with a wide range of polarities.
Flow Rate 0.2 - 0.5 mL/minControls the speed of the mobile phase and retention times.
Column Temperature 30 - 45 °CAffects separation efficiency and reproducibility. nih.gov
Mass Spectrometer Triple Quadrupole or Time-of-Flight (TOF)Detects and identifies separated compounds.
Ionization Source Electrospray Ionization (ESI), Positive ModeSoft ionization technique suitable for polar and thermally labile molecules.
Detector Mode Full Scan or Multiple Reaction Monitoring (MRM)Full scan provides molecular weight information; MRM offers high selectivity and sensitivity for quantification. ddtjournal.com

Computational and Theoretical Chemistry Studies of N 2 Methylbutyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like N-(2-Methylbutyl)acetamide at the atomic level. These methods provide insights into its electronic structure and the preferred three-dimensional arrangement of its atoms.

Density Functional Theory (DFT) for Conformational Analysis and Energy Minima

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the conformational landscape of flexible molecules. For this compound, which possesses several rotatable bonds, DFT calculations would be essential to identify all possible stable conformations (rotamers) and their relative energies.

A systematic conformational search would typically involve rotating the dihedral angles associated with the C-N amide bond, the N-C bond of the butyl group, and the C-C bonds within the butyl chain. For each resulting geometry, a geometry optimization would be performed to find the nearest local energy minimum. The expected outcome of such a study would be a potential energy surface mapping the relative energies of all conformers. The global minimum would represent the most stable conformation of the molecule in the gas phase. This analysis is crucial as the molecular conformation dictates many of its physical and chemical properties. Studies on other N-substituted acetamides have demonstrated the existence of multiple stable rotamers, and similar complexity would be expected for this compound. researchgate.netscielo.br

Ab Initio Methods for Accurate Spectroscopic Property Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic properties with high accuracy. umich.edudergipark.org.tr For this compound, these calculations could predict various spectra, which are crucial for its experimental characterization.

Predicted Spectroscopic Data using Ab Initio Methods:

Spectroscopic TechniquePredicted Properties
Infrared (IR)Vibrational frequencies and intensities corresponding to functional group stretches (e.g., C=O, N-H, C-H) and bends.
Nuclear Magnetic Resonance (NMR)1H and 13C chemical shifts, which are highly sensitive to the electronic environment of each nucleus and the molecule's conformation.
Ultraviolet-Visible (UV-Vis)Electronic transition energies and oscillator strengths, providing information about the molecule's electronic structure and potential for absorbing light.

This table represents the types of data that would be generated from ab initio calculations, not actual data from published studies on this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for studying molecules in isolation, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a more realistic environment, such as in a solvent or in the solid state, over a period of time. nih.govrsc.org

Investigation of Intermolecular Interactions and Hydrogen Bonding in Solution and Solid State

MD simulations can provide a detailed picture of the intermolecular forces between this compound and surrounding solvent molecules (e.g., water, ethanol) or between neighboring molecules in a crystal lattice. A key focus of such a study would be the hydrogen bonding capabilities of the amide group. The carbonyl oxygen can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor.

Simulations would reveal the strength, lifetime, and geometry of these hydrogen bonds, which are critical for understanding the solvation process and the structure of the condensed phase. Analysis of radial distribution functions from the simulation trajectory would quantify the structuring of solvent molecules around the solute. Such studies on related amides have shown that hydrogen bonding plays a significant role in their solution-phase behavior. nih.govmdpi.comchemrxiv.org

Prediction of Spectroscopic Signatures from Dynamic Simulations

By combining MD simulations with quantum chemical calculations (a QM/MM approach) or by using sophisticated force fields, it is possible to predict how spectroscopic signatures change in a condensed-phase environment. The fluctuations in the local environment, as captured by MD simulations, lead to broadening of spectroscopic peaks. For this compound, this would allow for a more realistic prediction of its IR and NMR spectra in solution, which can be directly compared with experimental data. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational techniques used primarily in drug discovery and materials science to correlate the chemical structure of a compound with its biological activity or a specific physical property. semanticscholar.orgresearchgate.netnih.gov

For a molecule like this compound, if it were part of a series of compounds tested for a particular biological activity, a QSAR model could be developed. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be based on various aspects of the molecular structure:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, partial atomic charges.

3D-Descriptors: Molecular surface area, volume.

A statistical model would then be built to create a mathematical equation linking these descriptors to the observed activity. While no specific QSAR models involving this compound are currently published, the methodology is well-established for various classes of acetamide (B32628) derivatives, demonstrating its potential applicability. researchgate.netchemrxiv.org

Computational Prediction of Chemical Reactivity and Degradation Pathways

As of the latest available research, specific computational and theoretical studies detailing the chemical reactivity and degradation pathways of this compound are not present in the surveyed scientific literature. While computational chemistry is a powerful tool for predicting the behavior of chemical compounds, research has not yet been published focusing specifically on the quantum chemical calculations, molecular dynamics simulations, or theoretical degradation models for this compound.

Computational studies on related, but structurally distinct, classes of amides have been conducted. For instance, research into the thermal decomposition of N-diacetamides has utilized Density Functional Theory (DFT) to explore mechanisms involving six-membered transition states. However, the electronic and steric differences between N-diacetamides and this compound mean that these findings cannot be directly extrapolated to predict the reactivity of the latter. Similarly, computational analyses have been performed on the reactivity of N-aryl amides, but the presence of an aromatic ring system introduces electronic effects that are absent in this compound, making direct comparisons of reactivity and degradation pathways unreliable.

The prediction of chemical reactivity for a molecule like this compound would typically involve calculations of molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps to identify electrophilic and nucleophilic sites, and bond dissociation energies to predict likely points of initial degradation.

Similarly, the elucidation of degradation pathways would involve mapping the potential energy surface for various possible reactions, such as hydrolysis, oxidation, or thermal decomposition. This would include identifying transition states and calculating activation energies for different degradation routes to determine the most probable pathways under various conditions.

Without dedicated computational studies on this compound, any discussion of its specific reactivity parameters or degradation mechanisms would be speculative. Future research in the field of computational chemistry may address this knowledge gap, providing valuable insights into the stability and reactivity of this compound.

Biological and Ecological Research Contexts: Mechanistic and Fundamental Investigations

Occurrence and Distribution in Natural Biological Systems

N-(2-Methylbutyl)acetamide has been identified in a variety of natural sources, ranging from insect secretions to the venom of social wasps. Its distribution across different species highlights its diverse ecological roles.

This compound is a known volatile compound found in the rectal gland secretions of several fruit fly species within the genus Bactrocera. Gas chromatography-mass spectrometry (GC-MS) analyses have confirmed its presence in species such as the Queensland fruit fly, Bactrocera tryoni, and Bactrocera frauenfeldi. plos.orgmdpi.com In B. tryoni, it is one of six prominent aliphatic amides identified in the rectal glands of males, which are believed to function collectively as a short-range male sex pheromone. plos.org Similarly, in B. frauenfeldi, this compound was one of two amides found in their rectal glands. mdpi.com

Further research has shown that in some species, these aliphatic amides are not confined to the rectal glands. In the cucumber fruit fly, Zeugodacus cucumis, these amides were found to be more abundant in the tergal glands and on the cuticle of both sexes, suggesting these as additional sources for the compounds released into the headspace. researchgate.net This indicates a more complex system of production and release than previously thought.

The following table summarizes the identification of this compound and related amides in the rectal glands of various Bactrocera and related species.

SpeciesCompound(s) IdentifiedSexReference
Bactrocera tryoniThis compound, N-(3-methylbutyl)acetamide, N-(2-methylbutyl)propanamide, N-(3-methylbutyl)propanamide, N-(2-methylbutyl)-2-methylpropanamide, N-(3-methylbutyl)-2-methylpropanamideMale plos.org
Bactrocera frauenfeldiThis compound, N-(3-methylbutyl)acetamideFemale mdpi.com
Zeugodacus cucumisThis compound, N-(3-methylbutyl)acetamide, N-(2-methylbutyl)propanamide, N-(3-methylbutyl)propanamideBoth researchgate.netresearchgate.net
Bactrocera dorsalisThis compound, N-(3-methylbutyl)acetamideNot Specified mdpi.com
Zeugodacus cucurbitaeThis compound, N-(3-methylbutyl)acetamideNot Specified mdpi.com

While the primary focus of research on this compound has been in entomology, there is growing interest in the broader occurrence of bioactive metabolites in plants and fungi. nih.govmdpi.com Although specific detection of this compound in plant extracts or as a direct fungal metabolite is not widely documented in the provided search results, the vast chemical diversity of these organisms suggests the potential for its presence. Fungal endophytes, for instance, are known to produce a wide array of secondary metabolites, some of which were originally identified as plant-derived compounds. mdpi.com Further investigation into the chemical profiles of various plant and fungal species is needed to determine the prevalence of this specific amide.

Beyond tephritid fruit flies, this compound and structurally similar amides have been identified in the venom of social wasps. For instance, the related compound, N-(3-methylbutyl)acetamide, is a principal volatile component in the venom of many female vespid wasps, including numerous Polistes species and has been found in the venom of the common wasp, Vespula vulgaris. nih.govresearchgate.netoup.com In V. vulgaris, two amides, N-(3-methylbutyl)acetamide (MBA) and N-(3-methylbutyl)butanamide (MBB), were identified in the venom of both workers and females, with gyne venom containing significantly larger quantities. nih.gov These compounds are thought to play a role in chemical communication, potentially as alarm pheromones. nih.govoup.com

Mechanistic Studies of Biointeractions and Chemosensory Responses

The presence of this compound in insect secretions has prompted investigations into its role in mediating behavior and its detection by insect sensory systems.

Electrophysiological techniques, such as electroantennography (EAD) and electropalpography (EPD), are used to measure the responses of insect antennae and maxillary palps to volatile compounds. In studies on Bactrocera species, these methods have been employed to assess the sensory detection of rectal gland components. While specific EAD or EPD data for this compound was not detailed in the provided search results for B. frauenfeldi, the study did find that other compounds from the rectal gland, such as spiroacetals, elicited responses from the antennae and palps of both sexes. nih.gov In Bactrocera kraussi, the related amide N-(3-methylbutyl)acetamide, which was a minor component in male rectal glands but a major compound in headspace samples, prompted closer examination of trace-level compounds due to electrophysiological responses to other chemicals in the blend. nih.gov Research on Vespula vulgaris demonstrated that N-(3-methylbutyl)acetamide and N-(3-methylbutyl)butanamide from the venom consistently elicited EAD responses from the antennae of both males and workers. nih.gov

The identification of this compound in the rectal glands of male Bactrocera tryoni has led to the proposal that it is part of a short-range male sex pheromone blend. plos.org Pheromones are crucial for chemical communication in insects, influencing behaviors such as mating, aggregation, and alarm. researchgate.net In many tephritid fruit flies, males release pheromones from their rectal glands to attract females. researchgate.net

In the context of social wasps, related amides found in venom are believed to function as alarm pheromones. nih.govoup.com For example, in Vespula vulgaris, field tests showed that N-(3-methylbutyl)butanamide had a strong repellent effect on workers, suggesting a role in alarm signaling. nih.gov In several Polistes species, N-(3-methylbutyl)acetamide has been shown to attract both males and females, indicating its potential use as a lure in pest management. researchgate.netoup.com These findings underscore the diverse roles that this compound and its analogs play in the chemical ecology of insects, mediating both attraction and repulsion depending on the species and context.

Investigations into Potential Biochemical Target Interactions for Amide Scaffolds

The amide scaffold, a fundamental feature of this compound, is a ubiquitous motif in biochemistry, notably forming the peptide bonds that link amino acids into proteins. Consequently, a vast array of enzymes has evolved to interact with this functional group. The primary mode of interaction involves enzymatic hydrolysis, a critical process in protein metabolism and the degradation of various amide-containing compounds. libretexts.org Enzymes such as proteases and amidases catalyze the cleavage of the amide C-N bond, a reaction that is otherwise slow under physiological conditions. libretexts.org

Beyond metabolic enzymes, amide scaffolds can interact with specific receptors, particularly in the context of chemical signaling. Research has identified this compound and its isomer, N-(3-methylbutyl)acetamide, as semiochemicals in several insect species. researchgate.netoup.comnih.gov For instance, N-(3-methylbutyl)acetamide is a principal volatile component in the venom of numerous social wasps, where it can function as an alarm pheromone, eliciting recruitment and attack behaviors. oup.comnih.gov This biological activity strongly implies a direct interaction with specific olfactory receptors in the antennae of receiving insects, triggering a defined behavioral response. The structural features of the alkyl chain and the amide group are critical for this specific molecular recognition at the receptor site.

The table below summarizes key enzymatic and receptor systems known to interact with amide scaffolds, providing a framework for understanding the potential biochemical targets of this compound.

Target ClassSpecific Example(s)Type of InteractionBiological Significance
Hydrolase Enzymes Amidases, Proteases, AHL AcylasesCovalent (Catalytic Hydrolysis)Metabolism, Degradation of Proteins and Signaling Molecules libretexts.orgwikipedia.org
Transferase Enzymes TransglutaminasesCovalent (Acyl Transfer)Post-translational modification, Cross-linking of proteins
Synthetase Enzymes ATP-grasp family enzymesNon-covalent binding and catalysisBiosynthesis of amide bonds nih.gov
Receptor Proteins Insect Olfactory ReceptorsNon-covalent binding (Ligand Recognition)Pheromonal communication, Chemical sensing oup.comnih.gov

Biochemical Pathways and Enzymatic Transformations Involving Amide Bonds

The stability of the amide bond makes its formation and cleavage central to numerous biochemical pathways. Enzymatic catalysis is essential for these transformations to occur at rates compatible with life. The synthesis of amide bonds, for instance, typically requires the activation of a carboxylic acid, often through the formation of an acyl-adenylate or acyl-phosphate intermediate at the expense of ATP. nih.gov This "activated" acyl group can then react with an amine to form the amide bond. Conversely, the breakdown of amides is managed by hydrolase enzymes, which employ various catalytic strategies to facilitate the nucleophilic attack of water on the amide carbonyl carbon. libretexts.org

Biotransformation Processes of Alkyl Amides by Microbial and Enzymatic Systems

Microbial systems are highly effective at the biotransformation and biodegradation of a wide range of organic compounds, including alkyl amides. The primary metabolic pathway for the breakdown of simple amides in microorganisms involves the hydrolytic cleavage of the amide bond. nih.gov This reaction is catalyzed by enzymes known as amidases or acylases.

Studies on bacteria such as Pseudomonas aeruginosa and Aeromonas hydrophila have shown that the aerobic biodegradation of secondary fatty acid amides begins with the hydrolysis of the amide bond. nih.gov This initial step yields a carboxylic acid (fatty acid) and an amine. The fatty acid is typically rapidly metabolized through pathways like β-oxidation. The ultimate fate of the compound then depends on the biodegradability of the released amine. nih.gov

The substrate specificity of these microbial enzymes is a key factor. For example, research on a chick embryo liver amidase indicated that while it could hydrolyze straight-chain amides, its activity decreased with amides branched at the 2-carbon position. researchgate.net This suggests that the 2-methyl group in this compound could influence its rate and pathway of microbial degradation, potentially making it a poorer substrate for some amidases compared to its straight-chain or other branched-chain isomers. researchgate.net

The following table details examples of microbial systems and their documented roles in the transformation of amide-containing compounds.

Microorganism(s)Enzyme ClassTransformation TypeSubstrate Example(s)Finding
Pseudomonas aeruginosa, Aeromonas hydrophilaAmidase / HydrolaseAmide Bond HydrolysisFatty acid amidesInitial cleavage produces a fatty acid and an amine; mineralization depends on amine biodegradability. nih.gov
Bacillus speciesAHL AcylaseAmide Bond HydrolysisN-Acyl homoserine lactones (AHLs)Key mechanism for quenching quorum sensing signals in bacteria. wikipedia.org
Cunninghamella blakesleeanaMixed-function oxidases, HydrolasesHydroxylation, HydrolysisPimavanserin (pharmaceutical)Used as a model for mammalian drug metabolism, producing novel metabolites. mdpi.com
Pantoea ananatis, Pseudomonas laurentianaGlycosyltransferaseGlucosylationN-(2-hydroxy-5-nitrophenyl)acetamideA detoxification pathway where a glucose moiety is added to the molecule. mdpi.com

Elucidation of Biosynthetic Routes Leading to this compound in Organisms

This compound has been identified as a natural product in certain insects, such as the fruit fly Bactrocera kraussi. researchgate.net While the precise biosynthetic pathway has not been fully elucidated in this specific organism, a plausible route can be proposed based on general biochemical principles of amide synthesis and amino acid metabolism.

The biosynthesis would require two key precursors: an amine component (2-methylbutylamine) and an acyl component (an activated form of acetic acid, like acetyl-CoA).

Formation of 2-methylbutylamine (B1361350): The branched-chain structure of the amine strongly suggests its origin from the amino acid L-isoleucine. In many organisms, amino acids can be converted to their corresponding amines via a decarboxylation reaction catalyzed by an amino acid decarboxylase, an enzyme that typically requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.

Activation of the Acyl Group: The acetyl group is derived from acetyl-CoA, a central metabolite in carbon metabolism.

Amide Bond Formation: The final step is the condensation of 2-methylbutylamine with acetyl-CoA. This reaction, forming the amide bond, is catalyzed by an N-acetyltransferase enzyme. These enzymes facilitate the transfer of the acetyl group from acetyl-CoA to the amino group of the acceptor molecule.

The proposed pathway is summarized in the table below.

StepProposed ReactionPrecursor(s)Enzyme Class (Postulated)Product
1 Decarboxylation of L-isoleucineL-IsoleucineIsoleucine Decarboxylase (PLP-dependent)2-Methylbutylamine
2 Acetyl Group Transfer2-Methylbutylamine, Acetyl-CoAN-AcetyltransferaseThis compound

This proposed pathway is consistent with the known biosynthesis of other N-acyl amine semiochemicals in insects, which often utilize primary metabolites like amino acids and fatty acids as building blocks. researchgate.net

Environmental Research and Degradation Pathways of N 2 Methylbutyl Acetamide

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

The abiotic degradation of a chemical compound in the environment is driven by non-biological processes, primarily photolysis (degradation by light), hydrolysis (reaction with water), and thermal decomposition.

Thermal Decomposition Profiles and By-Product Analysis

There are no specific studies on the thermal decomposition profile of N-(2-Methylbutyl)acetamide. Generally, the thermal degradation of aliphatic amides can proceed through various complex pathways, often at elevated temperatures. For similar, simple amides, heating can lead to dehydration to form the corresponding nitrile (in this case, N-(2-methylbutyl)ethanenitrile) and water, particularly in the presence of a dehydrating agent. libretexts.org At higher temperatures, fragmentation of the molecule can occur, potentially leading to the formation of smaller volatile compounds. The thermal decomposition of related aliphatic polyamides is known to produce compounds such as carbon dioxide, ammonia, and various hydrocarbons. researchgate.net Without experimental data, the specific by-products of this compound thermal decomposition remain speculative.

Biotic Degradation Processes and Microbial Biotransformation

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms.

Assessment of Biodegradability by Environmental Microorganisms

Specific studies assessing the biodegradability of this compound by environmental microorganisms have not been identified. However, many simple aliphatic amides are known to be biodegradable. nih.gov The primary mechanism for the microbial degradation of amides is the enzymatic hydrolysis of the amide bond by amidase enzymes, which are common in various bacteria and fungi. nih.govasm.org This process would break down this compound into acetic acid and 2-methylbutylamine (B1361350). Both of these products are generally expected to be readily biodegradable by a wide range of microorganisms in the environment. nih.govresearchgate.netnih.gov The branched nature of the 2-methylbutyl group might slightly influence the rate of degradation compared to a straight-chain amide, but it is not expected to render the molecule recalcitrant. researchgate.net

Identification and Characterization of Microbial Metabolites

As no specific biodegradation studies for this compound have been found, there is no information on its microbial metabolites. Based on the known pathways for amide degradation, the primary metabolites would be:

Acetic acid: A simple carboxylic acid that can be readily metabolized by microorganisms through central metabolic pathways.

2-Methylbutylamine: A primary amine that would likely be further degraded by microorganisms, potentially through oxidation of the amino group.

Further metabolism of these initial products would lead to their complete mineralization to carbon dioxide, water, and inorganic nitrogen.

Environmental Fate Modeling and Persistence Assessment

Due to the absence of experimental data on the degradation rates and partitioning behavior of this compound, a quantitative environmental fate model cannot be constructed. Environmental fate models rely on input parameters such as partition coefficients (e.g., Koc, Kow), vapor pressure, and degradation half-lives in different environmental compartments (air, water, soil, sediment). nih.gov

Based on its chemical structure (a relatively small, non-halogenated aliphatic amide), this compound is not expected to be a persistent organic pollutant. Its susceptibility to microbial degradation would likely be the most significant factor in its environmental removal. While abiotic processes like hydrolysis may contribute to its degradation over longer timescales, biodegradation is anticipated to be the primary fate process. Without experimental data, any assessment of its persistence remains qualitative.

Advanced Research Applications of N 2 Methylbutyl Acetamide and Analogues

Utilization as a Versatile Synthetic Building Block in Organic Chemistry

The inherent stereocenter within N-(2-Methylbutyl)acetamide positions it as a potentially valuable chiral building block in the field of asymmetric synthesis. Chiral amides are fundamental to the synthesis of a vast number of biologically active molecules and intricate organic structures.

In-depth research on other chiral amides has firmly established their critical role as both intermediates and chiral auxiliaries. The controlled introduction of chirality is a pivotal step in the synthesis of numerous pharmaceutical compounds. Chiral N-alkyl amides can be strategically employed in diastereoselective reactions, where the pre-existing stereocenter guides the formation of a new stereocenter with a specific three-dimensional arrangement. The 2-methylbutyl group, with its well-defined stereochemistry, could therefore exert significant influence over the stereochemical outcome of reactions at adjacent positions or on molecules to which it is temporarily attached as an auxiliary.

The amide bond itself is a robust and ubiquitous functional group in organic chemistry, capable of participating in a wide array of chemical transformations. The synthesis of N-substituted amides can be achieved through various established methods, including the acylation of amines. The development of synthetic routes to chiral amides with high enantioselectivity remains an active and important area of chemical research.

Table 1: Potential Asymmetric Transformations Utilizing Chiral N-Alkyl Amides This table is illustrative and based on the known applications of other chiral amides.

Transformation TypeRole of Chiral AmidePotential Outcome
Diastereoselective AlkylationChiral AuxiliaryFormation of new stereocenters with high diastereomeric excess.
Asymmetric Conjugate AdditionChiral Ligand PrecursorEnantioselective formation of carbon-carbon bonds.
Stereoselective Aldol ReactionsChiral ControllerSynthesis of chiral β-hydroxy carbonyl compounds.

Although specific studies highlighting this compound as a versatile synthetic building block are not prominent, the foundational principles of asymmetric synthesis strongly suggest its potential utility in these and other stereoselective transformations.

Exploration in the Development of Novel Functional Materials and Polymers

The incorporation of this compound or its corresponding acrylamide (B121943) monomer, N-(2-Methylbutyl)acrylamide, into polymeric structures could pave the way for the creation of novel functional materials exhibiting unique and desirable properties. It is well-documented that the structure of the N-alkyl side chain in polyacrylamides significantly influences the polymer's bulk properties, including its solubility, thermal behavior, and self-assembly characteristics.

Research focused on polymers containing branched N-alkyl side chains has demonstrated that the branching can have a profound impact on the material's macroscopic properties. For example, branched side chains can effectively disrupt the regular packing of polymer chains, leading to enhanced solubility in organic solvents and altered morphological and opto-electronic properties in the case of conjugated polymers. The steric hindrance afforded by the 2-methylbutyl group could be strategically harnessed to fine-tune the physical properties of polymers for specific applications.

Moreover, the intrinsic chirality of the 2-methylbutyl group could impart chiroptical properties to the resulting polymers. Chiral polymers are of significant interest for a range of applications, including chiral separations, the development of materials that interact with circularly polarized light, and stereoselective catalysis. The polymerization of chiral monomers represents a direct and efficient route to such advanced materials.

Table 2: Predicted Influence of the 2-Methylbutyl Group on Polymer Properties This table outlines predicted effects based on established principles in polymer science.

Polymer PropertyPredicted Effect of 2-Methylbutyl Side ChainRationale
Solubility Increased solubility in organic solvents.The branched structure disrupts regular chain packing, reducing intermolecular forces.
Glass Transition Temperature (Tg) Altered Tg in comparison to linear analogues.Steric hindrance from the branched group affects the mobility of the polymer chains.
Crystallinity Reduced crystallinity.The irregular chain structure resulting from the branched side group hinders the formation of ordered crystalline domains.
Chiroptical Activity Induction of circular dichroism (CD) signals.The presence of a chiral center within each repeating unit of the polymer chain.

The development of polymers that incorporate the N-(2-methylbutyl)amide moiety could therefore lead to a new class of materials with tailored solubility, enhanced thermal stability, and unique optical properties, making them highly suitable for a variety of advanced technological applications.

Research into Potential Uses in Chemical Sensing Technologies and Analytical Devices

The capacity of amide groups to form hydrogen bonds, in conjunction with the chirality of the 2-methylbutyl group, renders this compound a promising candidate for applications in the field of chemical sensing and the fabrication of analytical devices. Chiral recognition is a cornerstone of many biological and chemical processes, and the development of sensors capable of distinguishing between enantiomers is of paramount importance in areas such as pharmacology and materials science.

Chiral amides have proven to be effective as chiral selectors in a variety of analytical techniques, including chromatography and nuclear magnetic resonance (NMR) spectroscopy. A fascinating property exhibited by some chiral amides is self-induced diastereomeric anisochronism (SIDA), a phenomenon where enantiomers can be distinguished by NMR spectroscopy even in the absence of a chiral solvating agent. This effect is a direct manifestation of self-recognition and arises from the formation of transient diastereomeric aggregates through non-covalent interactions, such as hydrogen bonding.

In the context of chemical sensor design, this compound or its derivatives could be immobilized onto a sensor surface to create a chiral stationary phase for the chromatographic separation of enantiomers. Alternatively, it could be integrated into a molecularly imprinted polymer (MIP), a type of synthetic receptor, for the highly selective binding of a specific target analyte. The amide functionality provides both a hydrogen bond donor and an acceptor site, which can contribute to the specific and directional binding interactions that are essential for effective molecular recognition.

Table 3: Potential Sensing Applications of Chiral Amides This table is based on the established use of other chiral molecules in sensing applications.

Sensing ApplicationPrinciple of OperationRole of this compound
Enantioselective Chromatography Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.As a chiral selector, either covalently bound to or coated on the stationary phase material.
Chiral NMR Shift Reagent Formation of transient diastereomeric complexes with analyte molecules, resulting in distinct chemical shifts for the enantiomers.Functions as a chiral solvating agent, inducing observable differences in the NMR spectra of enantiomers.
Quartz Crystal Microbalance (QCM) Sensors Detection of a mass change on a sensor surface upon the selective binding of a target analyte.As a component of the chiral recognition layer immobilized on the surface of the QCM crystal.
Molecularly Imprinted Polymers (MIPs) Creation of highly specific recognition sites for a template molecule within a polymer matrix.As a functional monomer that provides the necessary chiral interaction sites for selective binding.

The development of sensors based on this compound would leverage the principles of supramolecular chemistry and chiral recognition to create highly selective and sensitive analytical devices. While direct experimental data for this particular compound remains limited, the extensive body of foundational research on other chiral amides provides a solid and compelling basis for its potential in this exciting and rapidly evolving field.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for n-(2-Methylbutyl)acetamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : React 2-methylbutylamine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
  • Step 2 : Use triethylamine as a base to neutralize HCl byproducts.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Critical Parameters : Temperature (0–5°C during acylation), stoichiometric ratio (1:1.2 amine:acetyl chloride), and solvent polarity for crystallization .
  • Yield Optimization Table :
ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents side reactions
Reaction Time4–6 hoursMaximizes conversion
Solvent SystemEtOAc:HexaneEnhances purity

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Analytical Workflow :

NMR Spectroscopy : Compare 1^1H and 13^13C NMR peaks to computational predictions (e.g., PubChem data for analogous acetamides ).

Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion [M+H]+^+ (theoretical m/z: 158.131).

FT-IR : Validate amide C=O stretch (~1650 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) .

Q. What solvents and storage conditions are recommended for stabilizing this compound in experimental settings?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Insoluble in water .
  • Stability Table :

ConditionDegradation RiskMitigation Strategy
Light ExposureHighStore in amber vials
Temperature >25°CModerateRefrigerate (4°C)
HumidityLowUse desiccants

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7). Key residues (e.g., Ser203, Glu334) may form hydrogen bonds with the amide group .
  • In Vitro Assays : Measure IC50_{50} values via Ellman’s assay for enzyme inhibition. Compare to structurally similar compounds (e.g., N-(3-Methylbutyl)acetamide ).

Q. How can contradictory data on the cytotoxicity of acetamide derivatives be resolved?

  • Case Study :

  • Conflict : reports low cytotoxicity (IC50_{50} >100 µM in HEK293 cells), while notes moderate toxicity (IC50_{50} ~50 µM) in similar assays.
  • Resolution :

Validate assay conditions (e.g., cell line specificity, exposure time).

Perform dose-response curves with standardized protocols.

Use computational toxicity prediction tools (e.g., ProTox-II) to identify structural alerts .

Q. What structure-activity relationships (SAR) govern the bioactivity of this compound analogs?

  • SAR Table :

SubstituentBioactivity TrendKey Reference
Longer alkyl chains↑ Lipophilicity, ↓ Solubility
Electron-withdrawing groups (e.g., -NO2_2)↑ Enzyme inhibition
Halogenation (e.g., -Br)Mixed effects on cytotoxicity

Q. What computational models predict the environmental fate of this compound?

  • Models :

  • EPI Suite : Estimate biodegradation half-life (t1/2_{1/2} ~30 days).
  • DFT Calculations : Assess hydrolysis pathways (e.g., amide bond cleavage under acidic conditions) .

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